molecular formula C12H13BrO B3187331 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 148925-37-5

7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B3187331
CAS RN: 148925-37-5
M. Wt: 253.13 g/mol
InChI Key: ZIVNOYFWLZUXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one, also known as BDNO, is a synthetic compound that has been widely used in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is not fully understood, but it is believed to involve the inhibition of protein synthesis and DNA replication in cancer cells. 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant response. This pathway plays a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has also been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. However, 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has also been shown to activate the Nrf2/ARE pathway, which can help to counteract the effects of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its ease of synthesis. 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one can be synthesized using relatively simple and inexpensive reagents, making it a cost-effective option for researchers. However, one of the limitations of using 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one. One potential area of research is the development of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one-based compounds as potential anticancer agents. Another area of research is the exploration of the neuroprotective properties of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one, and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one, and its potential applications in various fields of research.

Scientific Research Applications

7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. In addition, 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has been used as a building block in the synthesis of various organic compounds, such as chiral ligands and fluorescent dyes.

properties

IUPAC Name

7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-12(2)6-5-8-3-4-9(13)7-10(8)11(12)14/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVNOYFWLZUXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1=O)C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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